

# Spectroscopic Profile of 3-Methyl-1-hexanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-1-hexanol

Cat. No.: B083377

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-1-hexanol**, a branched-chain primary alcohol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including experimental protocols and data interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **3-Methyl-1-hexanol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are crucial for its structural elucidation.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **3-Methyl-1-hexanol** exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment              | Chemical Shift (ppm) | Multiplicity | Integration |
|-------------------------|----------------------|--------------|-------------|
| H-1                     | ~3.6                 | Triplet      | 2H          |
| H-3                     | ~1.5                 | Multiplet    | 1H          |
| H-2, H-4, H-5           | ~1.1-1.4             | Multiplet    | 6H          |
| CH <sub>3</sub> (at C3) | ~0.9                 | Doublet      | 3H          |
| H-6                     | ~0.9                 | Triplet      | 3H          |
| OH                      | Variable             | Singlet      | 1H          |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent, concentration, and temperature.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

| Assignment              | Chemical Shift (ppm) |
|-------------------------|----------------------|
| C-1                     | ~63                  |
| C-2                     | ~40                  |
| C-3                     | ~35                  |
| C-4                     | ~30                  |
| C-5                     | ~20                  |
| C-6                     | ~14                  |
| CH <sub>3</sub> (at C3) | ~19                  |

## Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **3-Methyl-1-hexanol** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.<sup>[1]</sup>
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).
- The sample is thoroughly mixed to ensure homogeneity. Any solid impurities should be removed by filtration through a small plug of glass wool.<sup>[1]</sup>

#### Instrumentation and Data Acquisition:

- The NMR spectra are typically acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- For  $^1\text{H}$  NMR, standard pulse sequences are used.
- For  $^{13}\text{C}$  NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each carbon. An inverse-gated decoupling pulse sequence can be used to obtain quantifiable integrals by suppressing the Nuclear Overhauser Effect (NOE).<sup>[2]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### IR Spectral Data

The IR spectrum of **3-Methyl-1-hexanol** shows characteristic absorption bands for an alcohol.

| Wavenumber ( $\text{cm}^{-1}$ ) | Vibrational Mode              | Intensity     |
|---------------------------------|-------------------------------|---------------|
| ~3330                           | O-H stretch (hydrogen-bonded) | Strong, Broad |
| ~2950-2850                      | C-H stretch (alkane)          | Strong        |
| ~1460                           | C-H bend (alkane)             | Medium        |
| ~1050                           | C-O stretch (primary alcohol) | Strong        |

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding between the alcohol molecules.[3]

## Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of neat (undiluted) **3-Methyl-1-hexanol** is placed on the surface of a salt plate (e.g., NaCl or KBr) or the crystal of an attenuated total reflectance (ATR) accessory.[4]
- For salt plates, a second plate is placed on top to create a thin liquid film.
- For ATR, the sample is placed directly on the crystal.

Instrumentation and Data Acquisition:

- A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded first.[5]
- The sample is then placed in the beam path, and the sample spectrum is recorded.
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio ( $m/z$ ), providing information about the molecular weight and fragmentation pattern of the compound. For **3-Methyl-1-hexanol** (molecular weight: 116.20 g/mol), electron ionization (EI) is a common method.

## Mass Spectral Data

The mass spectrum of **3-Methyl-1-hexanol** typically shows a weak or absent molecular ion peak ( $M^+$ ) at  $m/z$  116. The fragmentation pattern is characteristic of a primary alcohol.

| m/z | Proposed Fragment Ion                 | Significance                                 |
|-----|---------------------------------------|--|
| 116 | $[\text{C}_7\text{H}_{16}\text{O}]^+$ | Molecular Ion ( $\text{M}^+$ )               |
| 98  | $[\text{M} - \text{H}_2\text{O}]^+$   | Loss of water                                |
| 87  | $[\text{M} - \text{C}_2\text{H}_5]^+$ | $\alpha$ -cleavage                           |
| 70  | $[\text{C}_5\text{H}_{10}]^+$         | Further fragmentation after water loss       |
| 57  | $[\text{C}_4\text{H}_9]^+$            | Cleavage of the alkyl chain                  |
| 43  | $[\text{C}_3\text{H}_7]^+$            | Cleavage of the alkyl chain                  |
| 31  | $[\text{CH}_2\text{OH}]^+$            | Characteristic fragment for primary alcohols |

## Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

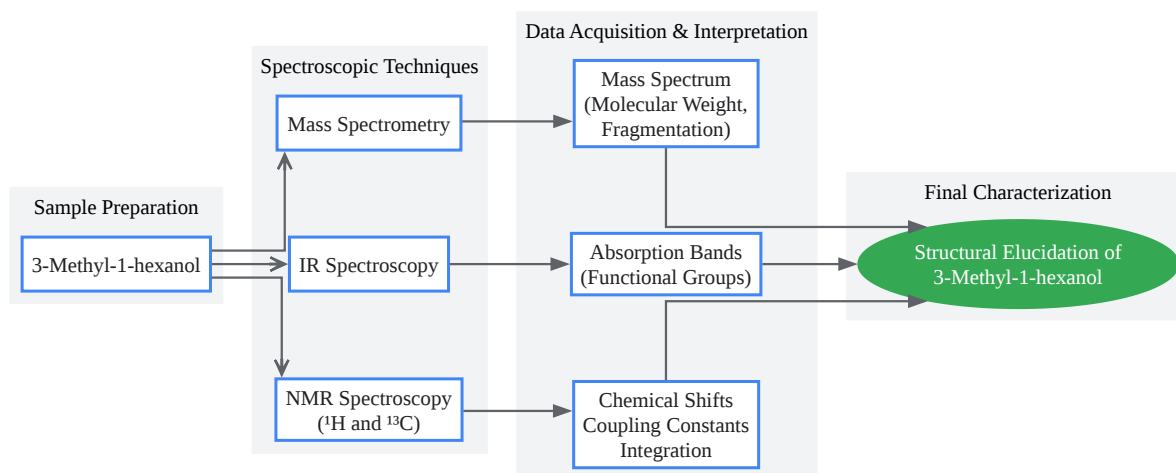
- A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[\[6\]](#)[\[7\]](#)
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum.[\[8\]](#)[\[9\]](#) This process is known as electron ionization (EI).

Mass Analysis and Detection:

- The resulting positively charged ions and fragment ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

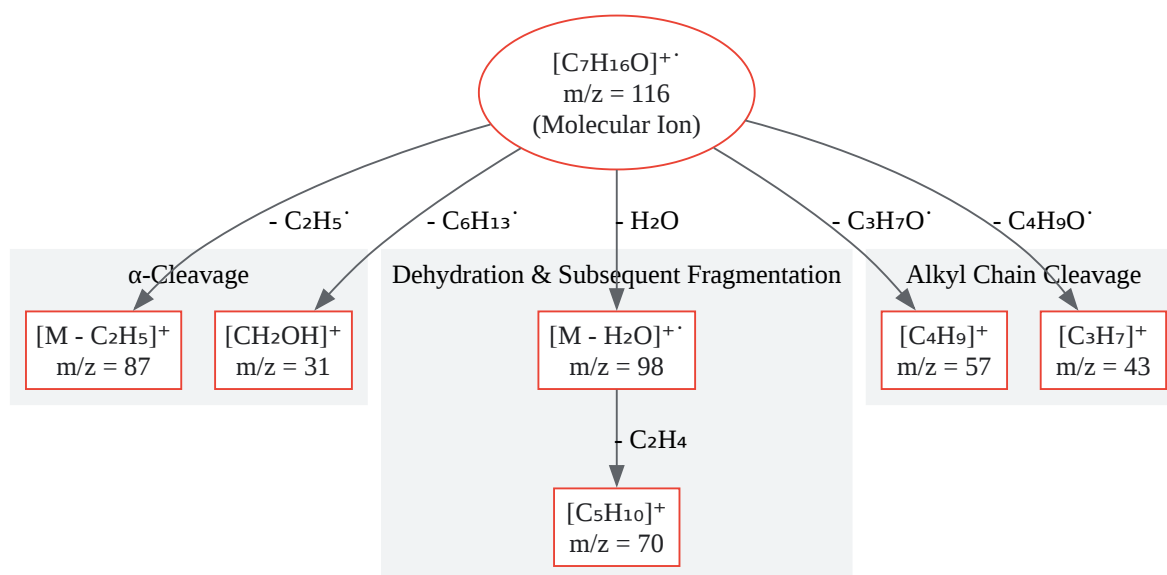
### Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of **3-Methyl-1-hexanol**.

## Key Fragmentation Pathways of 3-Methyl-1-hexanol in Mass Spectrometry



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Caption: Primary fragmentation pathways for **3-Methyl-1-hexanol** in EI-MS.

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